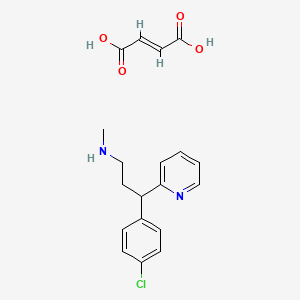

Desmethyl chlorpheniramine fumarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2321385-26-4 |

|---|---|

Molecular Formula |

C19H21ClN2O4 |

Molecular Weight |

376.8 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine |

InChI |

InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

MGNXGZAZRYTQMW-WLHGVMLRSA-N |

Isomeric SMILES |

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Contextualization Within Antihistamine Metabolism Pathways

The biotransformation of antihistamines is a key area of study in pharmacology, determining the duration of action, potential for drug interactions, and the nature of the compounds excreted by the body. This process primarily occurs in the liver and is categorized into Phase I and Phase II metabolic reactions.

Phase I reactions, which include oxidation, reduction, and hydrolysis, serve to introduce or expose functional groups on the drug molecule. For many alkylamine antihistamines like chlorpheniramine (B86927), a principal Phase I pathway is N-demethylation. escholarship.orgfrontiersin.org This reaction is catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. frontiersin.org Research has specifically implicated the CYP2D6 isozyme as a key player in the metabolism of chlorpheniramine. nih.govnih.gov The N-demethylation of chlorpheniramine results in the formation of its primary active metabolite, desmethylchlorpheniramine. nih.govpsu.edu This conversion involves the oxidative removal of one of the two methyl groups from the tertiary amine at the end of the molecule's alkyl chain, transforming it into a secondary amine. psu.edu

Role As a Key Metabolite of Chlorpheniramine

Desmethylchlorpheniramine, also known as monodesmethylchlorpheniramine, is a major metabolite of chlorpheniramine (B86927). nih.govnih.govcapes.gov.br Following the administration of chlorpheniramine, it is extensively metabolized, and desmethylchlorpheniramine is one of the principal compounds detected in plasma and excreted in urine, alongside didesmethylchlorpheniramine and other polar metabolites. nih.govcapes.gov.br Studies using fungal metabolism models, which often predict mammalian pathways, have shown that the mono-N-demethylated metabolite is typically produced in the greatest quantities relative to other metabolites. nih.gov

Metabolic Pathways and Enzymological Studies

The biotransformation of chlorpheniramine (B86927) is a multi-step process primarily involving demethylation reactions, which are crucial for its clearance from the body.

Identification of N-Demethylation as a Key Biotransformation Step

The principal metabolic route for chlorpheniramine is N-demethylation, a reaction that removes a methyl group from the tertiary amine of the parent molecule to form its primary active metabolite, desmethylchlorpheniramine. This process is a critical initial step in the metabolic cascade of chlorpheniramine. Further N-demethylation leads to the formation of didesmethylchlorpheniramine. In addition to these demethylated metabolites, other unidentified polar metabolites have also been detected in urine. researchgate.netnih.gov

Cytochrome P450 Enzyme System Involvement

The metabolism of chlorpheniramine is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics.

Characterization of Specific CYP Isoforms Catalyzing N-Demethylation

Research has identified the specific cytochrome P450 isoform, CYP2D6, as the primary enzyme responsible for the N-demethylation of chlorpheniramine. nih.govnih.govresearchgate.net The significant role of CYP2D6 is underscored by studies involving the administration of quinidine, a potent inhibitor of this enzyme. nih.govnih.gov When quinidine is co-administered with chlorpheniramine, the metabolism of chlorpheniramine is significantly reduced, leading to increased plasma concentrations and a longer elimination half-life. nih.govnih.gov This demonstrates the critical involvement of CYP2D6 in the clearance of chlorpheniramine.

In Vitro Enzyme Kinetic Parameters (Km, Vmax) for Desmethyl Chlorpheniramine Formation

Table 1: Investigated Cytochrome P450 Isoforms and their Role in Chlorpheniramine Metabolism

| CYP Isoform | Role in Chlorpheniramine N-demethylation | Supporting Evidence |

|---|

| CYP2D6 | Primary catalyst | Inhibition by quinidine significantly alters chlorpheniramine pharmacokinetics. nih.govnih.gov |

Stereoselective Biotransformation

Chlorpheniramine is a chiral compound, existing as two enantiomers, (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine. The metabolism of these enantiomers is stereoselective, meaning one is metabolized at a different rate than the other.

Studies have consistently shown that the (S)-(+)-enantiomer of chlorpheniramine is cleared more slowly from the body than the (R)-(-)-enantiomer. nih.govnih.gov This results in higher plasma concentrations and a longer half-life for the (S)-(+)-form. Interestingly, a study using the fungus Cunninghamella elegans for metabolism of chlorpheniramine did not show any stereoselectivity, indicating that the enzymes in this model organism differ from the human CYP enzymes in their handling of the chlorpheniramine enantiomers. nih.gov

Table 2: Stereoselective Pharmacokinetic Parameters of Chlorpheniramine Enantiomers

| Enantiomer | Relative Clearance Rate | Consequence |

|---|---|---|

| (S)-(+)-chlorpheniramine | Slower | Higher plasma concentrations and longer half-life. nih.govnih.gov |

| (R)-(-)-chlorpheniramine | Faster | Lower plasma concentrations and shorter half-life. nih.govnih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Desmethyl chlorpheniramine fumarate (B1241708) |

| Chlorpheniramine |

| Desmethylchlorpheniramine |

| Didesmethylchlorpheniramine |

| (S)-(+)-chlorpheniramine |

| (R)-(-)-chlorpheniramine |

| Quinidine |

Enantioselective Differences in N-Demethylation Rates

The N-demethylation of chlorpheniramine to its active metabolite, desmethylchlorpheniramine, is stereoselective, meaning the two enantiomers, (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine, are metabolized at different rates.

In humans, the stereoselective elimination of chlorpheniramine is evident, with the more pharmacologically active (S)-(+)-enantiomer being cleared more slowly than the (R)-(-)-enantiomer. nih.gov This difference in clearance suggests that the N-demethylation process, a key step in its metabolism, favors one enantiomer over the other. The cytochrome P450 enzyme CYP2D6 plays a significant role in the metabolism of chlorpheniramine in humans. nih.gov Inhibition of CYP2D6 leads to a reduction in the oral clearance of both enantiomers, further highlighting the enzyme's role in their stereoselective metabolism. nih.gov

Studies using rat liver microsomes have provided more detailed insights into the enantioselective differences in N-demethylation rates. In 8-week-old male rats, the formation of desmethylchlorpheniramine from the S-(+)-enantiomer was approximately 2.2 times faster than from the R-(-)-enantiomer. nih.gov However, this stereoselectivity was not observed in male rats at 3 and 24 weeks of age, indicating an age-dependent effect on the metabolic pathway. nih.gov In female rats, no significant difference was found in the N-demethylation rate between the two enantiomers at any age, suggesting a lack of stereoselectivity in microsomal N-demethylation in females. nih.gov

Further research with rat liver microsomes demonstrated that the active (S)-(+)-enantiomer is N-demethylated about 35% faster than the inactive (R)-(-)-enantiomer. tandfonline.com The Michaelis-Menten constant (KM) values for both enantiomers were the same, indicating that the difference in metabolic rate is due to a higher maximal velocity (Vmax) for the (S)-(+)-enantiomer. tandfonline.com

Below is an interactive data table summarizing the enantioselective differences in N-demethylation rates from preclinical studies.

| Organism/System | Enantiomer with Higher N-Demethylation Rate | Key Findings | Citation |

|---|---|---|---|

| Humans | (R)-(-)-chlorpheniramine | The (S)-(+)-enantiomer has a lower oral clearance, indicating a slower rate of metabolism. | nih.gov |

| Male Rats (8 weeks old) | (S)-(+)-chlorpheniramine | The formation rate of the S-(+)-desmethylchlorpheniramine was about 2.2 times faster than the R-(-)-enantiomer. | nih.gov |

| Male Rats (3 and 24 weeks old) | No significant difference | Stereoselectivity in N-demethylation appears to be age-dependent. | nih.gov |

| Female Rats (all ages) | No significant difference | A lack of stereoselectivity was observed in microsomal N-demethylation. | nih.gov |

| Rat Liver Microsomes | (S)-(+)-chlorpheniramine | N-demethylation is approximately 35% faster for the (S)-(+)-enantiomer. | tandfonline.com |

Species-Dependent Variations in Metabolic Stereoselectivity

The stereoselectivity of chlorpheniramine N-demethylation is not consistent across different species, highlighting significant species-dependent variations in its metabolism.

Studies comparing hepatic microsomes from rats, rabbits, and mice have demonstrated these differences. While rat liver microsomes show a preference for the N-demethylation of the (S)-(+)-enantiomer, rabbit liver microsomes exhibit an even faster rate of N-demethylation but with the same stereoselectivity as rats. tandfonline.com In stark contrast, no significant differences in the metabolism rates of the chlorpheniramine enantiomers were detected in microsomes from four different inbred strains of mice, indicating a lack of stereoselectivity in this species. tandfonline.com

In vivo studies in rats have shown that while the intestinal absorption of chlorpheniramine is not stereoselective, the formation of desmethylchlorpheniramine is, particularly after oral administration. drugbank.com This suggests that the stereoselective metabolism primarily occurs in the liver. drugbank.com

The use of a fungal model, Cunninghamella elegans, which is often used to mimic mammalian metabolism, showed no metabolic stereoselectivity in the N-demethylation of chlorpheniramine. nih.gov This further emphasizes that the specific enzymatic makeup of a species determines the stereochemical outcome of chlorpheniramine metabolism.

The following interactive data table illustrates the species-dependent variations in metabolic stereoselectivity.

| Species | Stereoselectivity in N-Demethylation | Key Findings | Citation |

|---|---|---|---|

| Human | Yes | Slower clearance of the (S)-(+)-enantiomer. | nih.gov |

| Rat | Yes | Faster demethylation of the (S)-(+)-enantiomer, primarily in the liver. | nih.govtandfonline.comdrugbank.com |

| Rabbit | Yes | Several-fold faster N-demethylation rate than rats, with the same stereoselectivity. | tandfonline.com |

| Mouse | No | No significant difference in the metabolic rates of the enantiomers. | tandfonline.com |

| Cunninghamella elegans (fungus) | No | No metabolic stereoselectivity observed. | nih.gov |

Role of Other Drug-Metabolizing Enzymes

N+-glucuronidation: Chlorpheniramine, being an aliphatic tertiary amine, can undergo N+-glucuronidation, a phase II metabolic reaction. nih.govtandfonline.com This pathway has been observed in humans for chlorpheniramine and other H1-antihistamines. nih.govtandfonline.com However, for chlorpheniramine, this appears to be a minor metabolic route, with less than 1.5% of the administered dose being excreted as the N+-glucuronide metabolite in human volunteers. tandfonline.com This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govebmconsult.com

N-oxidation: The formation of chlorpheniramine N-oxide is another potential metabolic pathway. nih.gov Studies using the fungus Cunninghamella elegans have shown the production of chlorpheniramine N-oxide. nih.gov Fungal systems are often predictive of mammalian metabolism, suggesting that N-oxidation could also occur in humans. The enzymes typically responsible for N-oxidation of tertiary amines are flavin-containing monooxygenases (FMOs) and cytochrome P450s.

Sulfotransferases (SULTs): While direct metabolism of chlorpheniramine by sulfotransferases is not well-documented, chlorpheniramine has been identified as a potent inhibitor of SULT enzymes. nih.gov This indicates an interaction between chlorpheniramine and this class of phase II metabolizing enzymes, although the clinical significance of this inhibition is not fully understood. nih.govxenotech.com

It is also noteworthy that in individuals who are poor metabolizers for CYP2D6, there might be an undetected active metabolite formed by a pathway not catalyzed by CYP2D6, suggesting the involvement of other enzymes in producing pharmacologically active metabolites. nih.gov

Receptor Binding Profiling

The interaction of Desmethylchlorpheniramine with various receptors, particularly the histamine (B1213489) H1 receptor, is central to its pharmacological action. While extensive quantitative data for the metabolite is less common in literature than for the parent drug, its activity profile can be characterized based on studies of chlorpheniramine's metabolism and pharmacodynamics.

Quantitative Ligand Binding Assays for Histamine H1 Receptors

Desmethylchlorpheniramine is understood to be a potent antagonist of the histamine H1 receptor. Studies involving the administration of chlorpheniramine have demonstrated sustained H1-receptor occupancy (over 80%) for many hours, even after plasma concentrations of the parent drug have declined. nih.gov This phenomenon points to the formation and activity of a potent active metabolite, identified as desmethylchlorpheniramine. nih.govnih.gov The parent compound, chlorpheniramine, is a high-affinity inverse agonist of the H1 receptor, with reported IC50 values in the low nanomolar range. wikipedia.orgselleckchem.com It is inferred from its pharmacodynamic contribution that desmethylchlorpheniramine possesses a similarly high affinity for the H1 receptor.

Table 1: Comparative Affinity for Histamine H1 Receptor

| Compound | Receptor | Affinity (Ki/IC50) | Activity |

|---|---|---|---|

| Chlorpheniramine | Histamine H1 | ~12 nM (IC50) selleckchem.com | Potent Inverse Agonist wikipedia.org |

Investigation of Affinities for Other G-Protein Coupled Receptors (GPCRs)

Like many first-generation antihistamines, the parent compound chlorpheniramine interacts with other receptors, which generally accounts for its side effect profile. The specific binding affinities of Desmethylchlorpheniramine at these other GPCRs are not as well-documented, but the profile of the parent compound provides a likely guide.

Muscarinic Receptors: Chlorpheniramine exhibits weak anticholinergic activity by acting as an antagonist at muscarinic acetylcholine receptors. wikipedia.org The dextrorotatory enantiomer, dexchlorpheniramine, has a reported Kd value of 1,300 nM for these receptors, indicating a much lower affinity compared to its affinity for the H1 receptor. wikipedia.org

Serotonin Receptors: Chlorpheniramine has been found to act as a serotonin reuptake inhibitor, with a reported Kd of 15.2 nM for the serotonin transporter. wikipedia.org

Adrenergic and Dopamine Receptors: The affinity of chlorpheniramine for norepinephrine and dopamine transporters is considered weak, with reported Kd values of 1,440 nM and 1,060 nM, respectively. wikipedia.org

Table 2: Binding Profile of Parent Compound Chlorpheniramine at Other GPCRs

| Receptor Family | Specific Target | Reported Affinity (Ki/Kd) | Reference |

|---|---|---|---|

| Muscarinic | Acetylcholine Receptors | ~1,300 nM (Kd) | wikipedia.org |

| Serotonergic | Serotonin Transporter | 15.2 nM (Kd) | wikipedia.org |

| Adrenergic | Norepinephrine Transporter | 1,440 nM (Kd) | wikipedia.org |

In Vitro Biochemical Assays

Enzyme Modulation Studies

The formation of Desmethylchlorpheniramine is a key step in the metabolism of chlorpheniramine. In vitro studies using human liver microsomes and clinical pharmacokinetic studies have established that this N-demethylation process is primarily mediated by the Cytochrome P450 enzyme, CYP2D6. nih.govnih.govyoutube.com The activity of this enzyme can vary significantly among individuals due to genetic polymorphisms, which in turn affects the pharmacokinetic profile of chlorpheniramine and the formation of its metabolites. nih.gov Furthermore, chlorpheniramine itself has been shown to be an inhibitor of CYP2D6, which can affect its own metabolism as well as that of other drugs metabolized by the same pathway. researchgate.net

Table 3: Enzyme Involvement in Desmethylchlorpheniramine Formation

| Parent Compound | Metabolite | Mediating Enzyme | Effect | Reference |

|---|

Assessment of Cellular Signaling Pathway Interactions

The principal interaction of Desmethylchlorpheniramine with cellular signaling pathways stems from its antagonism of the histamine H1 receptor. The H1 receptor is a G-protein-coupled receptor that, upon activation by histamine, couples to the Gq/11 protein. wikipedia.org This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). By blocking the H1 receptor, Desmethylchlorpheniramine prevents this signaling cascade, thereby inhibiting the downstream effects of histamine.

Table 4: Interaction with the Histamine H1 Receptor Signaling Pathway

| Step | Mediator | Action | Effect of Desmethylchlorpheniramine |

|---|---|---|---|

| 1 | Histamine | Binds to and activates H1 Receptor | Competitive antagonism prevents binding |

| 2 | Gq/11 Protein | Activated by H1 Receptor | G-protein remains inactive |

| 3 | Phospholipase C (PLC) | Activated by Gq/11 | PLC remains inactive |

| 4 | PIP2 Hydrolysis | Catalyzed by PLC | No production of IP3 and DAG |

Molecular Mechanisms of Action

The key distinction in its mechanism is its substantial contribution to the sustained antihistaminic effect. Clinical studies have shown a disconnect between the plasma concentration of chlorpheniramine and the observed H1-receptor occupancy. nih.gov H1-receptor blockade remains high even as the concentration of the parent drug falls below levels expected to cause such an effect. nih.gov This indicates that Desmethylchlorpheniramine, once formed, has a potent and potentially more persistent action at the receptor site, or a different pharmacokinetic profile that allows it to maintain effective concentrations in the vicinity of the receptors for a longer duration. Therefore, the molecular action is not just that of a simple H1 antagonist, but that of a key pharmacologically active metabolite that extends and sustains the therapeutic effect initiated by its parent compound.

Development and Validation of Quantitative Analytical Methods for Desmethyl Chlorpheniramine Fumarate

The quantification of this compound necessitates the development of precise and validated analytical methods. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose, each offering distinct advantages in sensitivity, selectivity, and application.

HPLC is a widely utilized technique for the analysis of chlorpheniramine and its metabolites. Separation is typically achieved on reversed-phase columns, such as C18, using a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer to control pH. nih.govijrpr.comnih.gov

UV and Photodiode Array (PDA) Detection: Ultraviolet (UV) detection is a common and robust method for quantifying Desmethyl chlorpheniramine. The analysis is often performed at a wavelength where the compound exhibits maximum absorbance, such as 215 nm, 258 nm, or 262 nm. nih.govnih.govdergipark.org.trresearchgate.net A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment. dergipark.org.trresearchgate.net HPLC methods with UV/PDA detection have been validated according to ICH guidelines for parameters including linearity, accuracy, precision, and robustness, proving their reliability for routine analysis. wisdomlib.orgmdpi.com

Method Validation: Validated HPLC methods demonstrate excellent linearity over a defined concentration range, with correlation coefficients (R²) often exceeding 0.999. dergipark.org.trwho.int Accuracy is confirmed through recovery studies, with results typically falling within the 98-102% range. nih.govnih.govmdpi.com Precision is evaluated by assessing repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (RSD) values generally below 2%. nih.govnih.govdergipark.org.tr

| Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Reversed-phase C18 (250 x 4.6 mm, 5 µm) | Methanol and 0.05 M dibasic phosphate buffer (pH 4.0) (30:70 v/v) | 1.0 mL/min | UV at 215 nm | nih.govnih.gov |

| Cyanopropyl column (for initial separation) | Not specified | Not specified | UV detection | nih.gov |

| Kromasil C18 | Methanol and hydrochloric acid | 1.0 mL/min | UV at 235 nm | wisdomlib.org |

For applications requiring higher sensitivity and selectivity, such as analyzing low concentrations in complex biological fluids, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

High Sensitivity: LC-MS/MS methods can achieve very low limits of quantitation (LLOQ), often in the picogram per milliliter (pg/mL) range. nih.govnih.gov For instance, a validated method for chlorpheniramine enantiomers in human plasma reported a sensitivity of 125 pg/mL from a 1-mL sample. nih.gov Another method for chlorpheniramine achieved a linear calibration curve from 0.05 to 10 ng/mL. nih.gov

High Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity. This technique monitors a specific precursor-to-product ion transition, minimizing interference from other components in the matrix. lcms.cz The method is highly specific, reproducible, and robust for quantifying analytes in biological samples. nih.govlcms.cz

Sample Preparation: Sample preparation for LC-MS/MS analysis typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the plasma or other biological matrix and reduce matrix effects. nih.govnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Ionization | Electrospray Ionization (ESI) in positive mode is commonly used. | nih.gov |

| Linear Range | Validated from 0.05-10 ng/mL for chlorpheniramine. | nih.gov |

| Precision (CV%) | Intra-batch: 1.5-6.8%; Inter-batch: 2.4-9.0%. | nih.gov |

| Accuracy | Intra-batch: 99.1-106.6%; Inter-batch: 99.9-103.1%. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used in the analysis of chlorpheniramine metabolites. It is particularly useful for analyzing volatile compounds and can be adapted for the separation of stereoisomers. nih.gov

In metabolic studies, GC-MS has been employed to measure the formation of the enantiomers of N-desmethylchlorpheniramine (DMCPA) and N,N-didesmethylchlorpheniramine (DDMCPA) following incubation of the parent drug with liver microsomes from various species. nih.gov This application allows researchers to investigate the stereoselectivity of metabolic pathways. nih.govnih.gov The disappearance of the maleate (B1232345) moiety from chlorpheniramine maleate in solution has also been confirmed using GC-MS. nih.gov

Enantioselective Analytical Techniques

The enantiomers of chiral drugs can exhibit different pharmacological and toxicological properties. Therefore, the separation and quantification of individual enantiomers of Desmethyl chlorpheniramine are critical.

Chiral chromatography is the primary method for separating enantiomers. wikipedia.org This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral HPLC: This is the most common approach for enantioselective analysis. Sensitive enantioselective HPLC methods have been developed for the simultaneous determination of (-)(R)- and (+)(S)-chlorpheniramine and its metabolites, including Desmethyl chlorpheniramine. nih.gov

Chiral Stationary Phases (CSPs): Enantiomeric resolution is often achieved using CSPs based on cyclodextrins (e.g., beta-cyclodextrin) or polysaccharides (e.g., amylose (B160209) tris(3,5-dimethylphenylcarbamate)). dergipark.org.trnih.govnih.govresearchgate.net For example, a beta-cyclodextrin CSP (CYCLOBOND I 2000) has been used to separate the enantiomers of chlorpheniramine and its metabolites. nih.gov Another method utilized a chiral amylose AD column for separation and quantification by UV detection. nih.gov

Mobile Phase: The mobile phase is carefully optimized to achieve baseline separation. It often consists of a nonpolar solvent like n-hexane mixed with an alcohol (e.g., isopropanol) and a small amount of a basic modifier like diethylamine (B46881) (DEA). dergipark.org.tr

Chiral GC: Chiral capillary GC columns, often incorporating derivatized cyclodextrins into the stationary phase, can also be used for enantiomeric separation of volatile analytes. gcms.cznih.gov

| Chiral Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| beta-cyclodextrin (CYCLOBOND I 2000) | Diethylamine acetate (0.25%, pH 4.4):methanol:acetonitrile (B52724) (85:7.5:7.5, v/v/v) | Mass Spectrometry (MS) | Simultaneous determination of chlorpheniramine and its metabolites (DCP, DDCP) in human plasma. | nih.gov |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-hexane-isopropanol-diethylamine (97.5:2.5:0.025, v/v/v) | PDA at 258 nm | Enantioselective determination of chlorpheniramine enantiomers in dosage forms. | dergipark.org.tr |

| Amylose AD column | Not specified | UV detection | Determination of enantiomers of chlorpheniramine and its monodesmethyl metabolite in urine. | nih.gov |

Application in Complex Biological Matrices (e.g., microsomal incubations, tissue homogenates, non-human biological fluids)

The validated analytical methods are frequently applied to quantify Desmethyl chlorpheniramine in complex biological matrices to support preclinical and clinical research.

Microsomal Incubations: To study in vitro metabolism, analytical methods are used to measure the formation of metabolites like Desmethyl chlorpheniramine in liver microsomal incubations. nih.govnih.gov For example, GC-MS has been used to measure the formation of N-desmethylchlorpheniramine enantiomers in incubations with rat, rabbit, and mouse liver microsomes to assess species-dependent stereoselectivity in N-demethylation. nih.gov

Non-human and Human Biological Fluids: Sensitive LC-MS/MS and chiral HPLC methods are essential for pharmacokinetic studies, where low concentrations of the metabolite must be measured in biological fluids like plasma and urine. nih.govnih.govnih.gov Methods have been successfully developed and applied for the simultaneous determination of chlorpheniramine and its metabolites (Desmethyl chlorpheniramine, didesmethyl-chlorpheniramine, and chlorpheniramine N-oxide) in human plasma. nih.gov A coupled achiral-chiral chromatographic system has been validated for determining the enantiomers of chlorpheniramine and its monodesmethyl metabolite in urine, with a validated range of 0-1000 ng/ml. nih.gov

Stereochemical Considerations and Isomeric Forms

Synthetic Routes for Desmethyl Chlorpheniramine Fumarate (B1241708)

The synthesis of desmethyl chlorpheniramine fumarate can be approached through two principal strategies: the modification of a pre-existing chlorpheniramine structure or the construction of the desmethyl scaffold from basic chemical building blocks.

Dealkylation Methodologies from Chlorpheniramine Precursors

The most direct route to desmethyl chlorpheniramine involves the N-demethylation of chlorpheniramine. smolecule.com This process selectively removes one of the methyl groups from the tertiary amine of the parent compound. A classical chemical method for achieving this transformation is the Von Braun reaction, which utilizes cyanogen bromide to effect demethylation, followed by hydrolysis to yield the secondary amine. smolecule.com Other reagents, such as boron tribromide or lithium aluminum hydride, can also be employed for this demethylation step. smolecule.com Following the successful dealkylation, the resulting desmethyl chlorpheniramine base is reacted with fumaric acid to form the stable fumarate salt.

| Method | Reagents | Key Transformation |

| Von Braun Reaction | 1. Cyanogen Bromide2. Acidic Hydrolysis | N-demethylation of tertiary amine |

| Alternative Demethylation | Boron tribromide or Lithium aluminum hydride | Removal of a methyl group from the dimethylamino moiety |

De Novo Synthetic Strategies for the Desmethyl Structure

De novo synthesis offers a versatile alternative for constructing the desmethyl chlorpheniramine molecule. One patented approach begins with the reaction of chlorobenzonitrile and 2-halopyridine in the presence of sodium amide to produce 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile. google.com This intermediate serves as a crucial building block for the subsequent elaboration of the side chain. Further synthetic steps would involve the reduction of the nitrile group and the introduction of the N-methylpropylamine side chain to complete the synthesis of the desmethyl chlorpheniramine core structure. Another synthetic pathway involves the reaction of 2-p-chlorobenzyl pyridine with N,N-dimethyl haloethane in the presence of sodium amide to generate chlorpheniramine, which can then be demethylated. google.com

| Starting Materials | Key Intermediate | Final Steps |

| Chlorobenzonitrile, 2-Halopyridine | 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile | Reduction of nitrile, alkylation to form the N-methylpropylamine side chain |

| 2-p-chlorobenzyl pyridine, N,N-dimethyl haloethane | Chlorpheniramine | N-demethylation |

Advanced Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a suite of advanced spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for elucidating the precise molecular structure of this compound. In the ¹H NMR spectrum, characteristic signals corresponding to the aromatic protons of the chlorophenyl and pyridyl rings, the aliphatic protons of the propylamine chain, and the single N-methyl group would be observed. The integration of these signals provides a quantitative measure of the number of protons in each environment, while their splitting patterns reveal the connectivity of adjacent atoms. The presence of a signal for the N-methyl group at a chemical shift distinct from that of the N,N-dimethyl groups in the parent chlorpheniramine provides clear evidence of successful demethylation. ¹³C NMR complements this by providing information on the carbon skeleton of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining information about its structural fragments. The molecular formula for the desmethylchlorphenamine base is C15H17ClN2, and for the fumarate salt, it is C19H21ClN2O4. lgcstandards.com The corresponding molecular weights are approximately 260.76 g/mol for the free base and 376.83 g/mol for the fumarate salt. lgcstandards.combenchchem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, yielding a characteristic pattern of daughter ions that can be used to verify the connectivity of the different parts of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. Key vibrational bands would include those corresponding to the C-H stretching of the aromatic and aliphatic portions of the molecule, C=C and C=N stretching vibrations within the aromatic rings, and the C-Cl stretching vibration. benchchem.com The fumarate counter-ion would exhibit characteristic C=O and C-O stretching vibrations from its carboxylic acid groups.

| Technique | Information Obtained | Key Features for this compound |

| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms | Signals for aromatic, aliphatic, and N-methyl protons; distinct carbon signals for each unique carbon atom. |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | Accurate mass measurement of the molecular ion; characteristic fragment ions corresponding to the chlorophenyl, pyridyl, and N-methylpropylamine moieties. |

| IR Spectroscopy | Presence of functional groups | C-H, C=C, C=N, and C-Cl stretching vibrations; C=O and C-O stretches from the fumarate counter-ion. |

| UV-Vis Spectroscopy | Electronic transitions, presence of chromophores | Absorption maxima characteristic of the chlorophenyl and pyridyl rings. |

Chromatographic Purity Assessment and Isolation Techniques

The purity of this compound, a primary metabolite of chlorpheniramine, is critical for its use as a reference standard and in research. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental for assessing its purity and for isolating it from related compounds and potential impurities. Given that desmethyl chlorpheniramine possesses a chiral center, enantioselective chromatographic methods are essential for separating its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantioselective separation of desmethyl chlorpheniramine is often achieved alongside its parent compound, chlorpheniramine, and other metabolites. nih.gov Chiral stationary phases (CSPs) are employed to resolve the racemic mixture into its individual enantiomers. A common approach involves the use of cyclodextrin-based columns.

A sensitive enantioselective HPLC method has been developed for the simultaneous determination of (-)(R)- and (+)(S)-chlorpheniramine and its metabolites, including desmethyl-chlorpheniramine (DCP). nih.gov This method utilizes a beta-cyclodextrin chiral stationary phase, which allows for effective enantioselective separation. nih.govnih.gov The separation is typically monitored using mass spectrometric (MS) detection, providing high sensitivity and specificity. nih.govnih.gov

The mobile phase composition is a critical parameter in achieving optimal separation. A mixture of an aqueous buffer, such as diethylamine (B46881) acetate, with organic modifiers like methanol (B129727) and acetonitrile (B52724) is commonly used. nih.govnih.gov The pH of the aqueous component and the ratio of the organic modifiers are fine-tuned to maximize resolution between the enantiomers.

Table 1: HPLC Method for Enantioselective Separation

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | CYCLOBOND I 2000 (beta-cyclodextrin CSP) | nih.govnih.gov |

| Mobile Phase | Diethylamine acetate (0.25%, pH 4.4):Methanol:Acetonitrile (85:7.5:7.5, v/v/v) | nih.govnih.gov |

| Flow Rate | 0.5 mL/min | nih.govnih.gov |

| Detection | Mass Spectrometry (MS) | nih.govnih.gov |

| Column Temperature | 15°C | nih.gov |

While specific resolution and enantioselectivity values are well-documented for the parent compound, chlorpheniramine, these methods are established for the simultaneous analysis of desmethyl chlorpheniramine, confirming their applicability for its purity assessment. nih.gov For chlorpheniramine, this system yields an enantioselectivity (α) of 1.12 and a resolution factor (Rs) of 1.17. nih.gov

Another successful approach for chiral separation employs an amylose-based stationary phase, such as the Chiralpak AD-H column. dergipark.org.tr This method uses a mobile phase consisting of n-hexane, isopropanol (IPA), and diethylamine (DEA), which has proven effective for resolving chlorpheniramine enantiomers and can be applied to its desmethyl derivative. dergipark.org.tr

Table 2: Alternative Chiral HPLC Method

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) | dergipark.org.tr |

| Mobile Phase | n-Hexane:IPA:DEA (97.5:2.5:0.025, v/v/v) | dergipark.org.tr |

| Flow Rate | 1.2 mL/min | dergipark.org.tr |

| Detection | Photodiode Array (PDA) at 258 nm | dergipark.org.tr |

| Temperature | 25°C | dergipark.org.tr |

Isolation Techniques

For the isolation of this compound, preparative chromatography is the method of choice. This technique uses the same principles as analytical HPLC but employs larger columns and higher flow rates to separate and collect larger quantities of the desired compound.

The isolation process from a synthesis mixture or a biological matrix typically involves an initial extraction step. Liquid-liquid extraction (LLE) can be used, for instance, by treating a plasma sample with sodium hydroxide and an organic solvent like diethyl ether. nih.gov Solid-phase extraction (SPE) is another common technique for sample clean-up and concentration prior to chromatographic analysis and isolation.

Following extraction, the material is subjected to preparative chiral HPLC. Fractions corresponding to the specific enantiomer of desmethyl chlorpheniramine are collected based on the retention time established during analytical method development. The collected fractions are then concentrated, and the fumarate salt can be formed and recrystallized to yield the final, highly pure product.

Purity Confirmation

The purity of the isolated this compound is confirmed by re-injecting a small amount into an analytical HPLC system. The absence of extraneous peaks indicates a high degree of chemical and enantiomeric purity. Peak purity can be further assessed using a photodiode array (PDA) detector. nih.gov The limit of detection and quantification for related compounds in similar HPLC systems can be as low as the sub-µg/mL level, demonstrating the sensitivity of these methods for impurity profiling. nih.gov

Preclinical and in Vitro Investigation Models

In Vitro Metabolic Studies Using Isolated Systems

In vitro models are instrumental in elucidating the metabolic pathways of xenobiotics by providing a controlled environment that mimics physiological conditions. Studies on chlorpheniramine (B86927) have utilized liver microsomes and S9 fractions from several non-human species to characterize the formation of its metabolites, including desmethyl chlorpheniramine.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. The S9 fraction, a supernatant from the centrifugation of a liver homogenate, contains both microsomal and cytosolic enzymes, offering a broader metabolic capacity that includes both Phase I and Phase II reactions researchgate.netsemanticscholar.org.

Rat Liver Microsomes: Studies using rat liver microsomes have demonstrated the N-demethylation of chlorpheniramine to form monodesmethylchlorpheniramine nih.govresearchgate.net. Interestingly, further metabolism of monodesmethylchlorpheniramine to didesmethylchlorpheniramine was not observed in this system nih.govresearchgate.net. The N-demethylation process in male rat liver microsomes is stereoselective, preferentially occurring with the S-(+)-enantiomer of chlorpheniramine nih.gov. The intrinsic clearance (Vmax/Km) for the formation of the S-(+)-enantiomer of monodesmethylchlorpheniramine was approximately twice that of the R-(-)-enantiomer nih.gov.

Rabbit Liver Microsomes: In contrast to rats, in vitro metabolism studies using rabbit liver microsomes have shown the formation of both mono- and didemethylated metabolites of chlorpheniramine nih.govnih.gov. This suggests a species-dependent difference in the metabolic capacity for further demethylation of desmethyl chlorpheniramine nih.gov. N-demethylation of chlorpheniramine occurs at a significantly faster rate in rabbit liver microsomes compared to rat liver microsomes nih.gov.

Mouse Liver Microsomes: Investigations with liver microsomes from various inbred strains of mice indicated that the stereoselectivity of chlorpheniramine N-demethylation is species-dependent. Unlike in rats, no significant differences were observed in the metabolism rates of the chlorpheniramine enantiomers in mice nih.gov.

| Species | Metabolites Formed | Key Findings | Citations |

|---|---|---|---|

| Rat | Monodesmethylchlorpheniramine | Stereoselective N-demethylation, favoring the S-(+)-enantiomer. No further metabolism to didesmethylchlorpheniramine was observed. | nih.govresearchgate.net |

| Rabbit | Monodesmethylchlorpheniramine, Didesmethylchlorpheniramine | Formation of both mono- and didemethylated metabolites. Faster rate of N-demethylation compared to rats. | nih.govnih.gov |

| Mouse | Monodesmethylchlorpheniramine | No significant stereoselectivity observed in the N-demethylation of chlorpheniramine enantiomers. | nih.gov |

Research has identified specific cytochrome P450 isozymes involved in the N-demethylation of chlorpheniramine. In male rat liver microsomes, CYP2C11 is considered the main enzyme responsible for the stereoselective N-demethylation of the enantiomers nih.gov. Immunoinhibition studies have also implicated CYP2B1 in the N-demethylation of both chlorpheniramine enantiomers, while CYP1A1 was found not to catalyze this reaction nih.gov.

Non-Human In Vivo Pharmacokinetic Characterization (with a focus on metabolite formation and disposition)

In vivo studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound and its metabolites in a whole-organism context.

Rat: Following oral and intravenous administration of racemic chlorpheniramine to rats, the monodesmethyl metabolite was quantifiable in the blood nih.gov. The formation of this metabolite in vivo is presumed to be a result of stereoselective hepatic metabolism nih.gov. In vivo metabolism studies in rats have identified, in addition to the N-demethylated metabolites, several other metabolites in the urine, indicating further biotransformation of the parent compound and potentially its initial metabolites nih.govtandfonline.com. The primary route of excretion for chlorpheniramine and its metabolites is through the urine nih.gov.

Rabbit: In rabbits, intravenous administration of chlorpheniramine resulted in the detection of its two demethylated metabolites in both serum and urine semanticscholar.org. Rabbits exhibit a significant presystemic first-pass effect for chlorpheniramine, with both the gut and the liver contributing to its metabolism before it reaches systemic circulation.

Direct comparative pharmacokinetic studies focusing specifically on desmethyl chlorpheniramine across different species are limited. However, data from chlorpheniramine studies provide some insights.

In rats , after oral administration of chlorpheniramine, the pharmacokinetics of the resulting monodesmethylchlorpheniramine were found to be stereoselective nih.gov. This was not the case following intravenous administration, suggesting that the stereoselectivity arises from first-pass metabolism in the liver nih.gov.

In rabbits , both demethylated metabolites have been quantified in serum and urine following intravenous administration of the parent drug semanticscholar.org.

The available data underscores species-specific differences in the metabolism and disposition of chlorpheniramine and, by extension, its desmethyl metabolite.

| Animal Model | Route of Administration (of Chlorpheniramine) | Key Findings Regarding Desmethyl Chlorpheniramine | Citations |

|---|---|---|---|

| Rat | Oral, Intravenous | Monodesmethylchlorpheniramine is quantifiable in blood. Its formation is attributed to stereoselective hepatic metabolism. | nih.gov |

| Rabbit | Intravenous | Both monodesmethyl- and didesmethylchlorpheniramine are detected in serum and urine. | semanticscholar.org |

Preclinical Models for Investigating Potential Metabolite Activity (e.g., in vitro organ bath studies, isolated tissue preparations)

The investigation into the direct activity of Desmethylchlorpheniramine, a primary metabolite of the first-generation antihistamine Chlorpheniramine, in preclinical in vitro models such as organ bath studies and isolated tissue preparations, is not extensively detailed in publicly available scientific literature. Research has largely focused on the parent compound, Chlorpheniramine, and has indirectly suggested the presence of active metabolites through in vivo and plasma-based studies.

One of the primary models for assessing the antihistaminic activity of H1 receptor antagonists is the isolated guinea pig ileum preparation. In this setup, a section of the ileum is suspended in an organ bath, and its contractions in response to histamine (B1213489) are measured. The ability of an antagonist to inhibit these contractions provides a quantitative measure of its potency. For instance, studies on Chlorpheniramine have utilized this model to determine its pA2 value, which is a measure of its antagonist potency at the H1 receptor. A study comparing several antihistamines reported a pA2 value of 9.1 for Chlorpheniramine in the isolated guinea pig ileum, indicating its high affinity for the H1 receptor researchgate.net.

While specific data is scarce, the structural similarity of Desmethylchlorpheniramine to the parent compound suggests that it would likely interact with the same receptors, primarily the histamine H1 receptor. The removal of a methyl group from the tertiary amine in Chlorpheniramine to form the secondary amine of Desmethylchlorpheniramine would alter its physicochemical properties, which could, in turn, affect its binding affinity and activity at the receptor. However, without direct experimental data from in vitro studies on the isolated metabolite, its precise pharmacological profile remains to be fully elucidated.

To definitively characterize the activity of Desmethylchlorpheniramine, future research would need to involve its synthesis and subsequent testing in established in vitro models. The following table outlines the typical parameters that would be determined in such studies.

| Parameter | Description | Typical In Vitro Model |

| pA2 | A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. | Isolated guinea pig ileum |

| Ki | The inhibition constant for a ligand. It represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. | Radioligand binding assays using cell membranes expressing the target receptor (e.g., H1 receptor) |

| IC50 | The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. | Functional assays measuring the downstream effects of receptor activation (e.g., calcium influx, inositol phosphate accumulation) |

Computational and Structural Biology Approaches

Molecular Modeling and Docking Simulations

Molecular modeling and docking are cornerstone techniques used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (protein). For Desmethyl chlorpheniramine (B86927), these simulations are primarily focused on its interaction with the histamine (B1213489) H1 receptor (H1R) and the metabolic enzymes responsible for its processing.

Desmethyl chlorpheniramine, as a first-generation antihistamine, primarily exerts its effects by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). Molecular docking simulations, often utilizing cryo-electron microscopy (cryo-EM) structures of H1R, have been instrumental in defining its binding mode. nih.gov

Studies on the parent compound, chlorpheniramine, and other first-generation antihistamines provide a clear model for how Desmethyl chlorpheniramine interacts with the receptor. nih.govresearchgate.net The molecule fits into a deep, hydrophobic binding pocket within the transmembrane domain of the receptor. nih.gov A critical interaction is the formation of an ionic bond or salt bridge between the protonated aliphatic amine of the ligand and the highly conserved aspartate residue at position 107 (Asp107³·³²). nih.govnih.gov This interaction is considered a universal anchor point for H1R antagonists. nih.gov

Beyond this key ionic bond, the aromatic rings of Desmethyl chlorpheniramine (the chlorophenyl and pyridyl groups) form multiple hydrophobic and van der Waals interactions with nonpolar and aromatic residues lining the binding pocket. Molecular dynamics simulations and structural data have identified several key residues involved in stabilizing the ligand within the H1R binding site. nih.govresearchgate.netnih.govresearchgate.net

Table 1: Key Amino Acid Residues in the Histamine H1 Receptor Interacting with First-Generation Antihistamines This table summarizes key residues identified through molecular modeling, docking, and mutagenesis studies as being crucial for the binding of classical antihistamines like Desmethyl chlorpheniramine.

| Interacting Residue | Location/Type | Type of Interaction with Ligand | Reference |

| Asp107³·³² | Transmembrane Helix 3 | Ionic Bond / Salt Bridge | nih.govnih.gov |

| Trp428⁶·⁴⁸ | Transmembrane Helix 6 | Hydrophobic / Aromatic | nih.govresearchgate.net |

| Tyr431⁶·⁵¹ | Transmembrane Helix 6 | Hydrogen Bond / Hydrophobic | nih.govresearchgate.net |

| Phe432⁶·⁵² | Transmembrane Helix 6 | Hydrophobic / Aromatic | nih.govresearchgate.net |

| Asn198⁵·⁴⁶ | Transmembrane Helix 5 | Polar / Hydrogen Bond | nih.govresearchgate.net |

| Tyr108³·³³ | Transmembrane Helix 3 | Hydrophobic / Aromatic | nih.govresearchgate.net |

| Lys191 | Extracellular Loop 2 | Polar / Hydrogen Bond | researchgate.net |

Desmethyl chlorpheniramine is a principal metabolite of chlorpheniramine, formed via N-demethylation. nih.gov This metabolic conversion is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. Studies have shown that the metabolism of chlorpheniramine is stereoselective and involves specific CYP isozymes. nih.govnih.gov

In humans, CYP2D6 has been identified as a key enzyme in the metabolic clearance of chlorpheniramine, and its genetic polymorphism can lead to significant variability in patient response. nih.gov Inhibition of CYP2D6 leads to markedly increased plasma concentrations of the parent compound, highlighting its central role in the demethylation process that produces Desmethyl chlorpheniramine. nih.gov In rat models, CYP2C11 and CYP2B1 have been implicated in the stereoselective N-demethylation, while CYP1A1 does not appear to be involved. nih.gov

Computational docking studies can model the entry and binding of the chlorpheniramine substrate into the active site of these CYP enzymes. Such simulations would focus on the orientation of the N,N-dimethylpropylamine side chain relative to the enzyme's heme catalytic center, which is responsible for the oxidative demethylation reaction. Understanding these interactions at a molecular level is crucial for predicting potential drug-drug interactions and metabolic liabilities.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Desmethyl Chlorpheniramine Fumarate (B1241708)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. wikipedia.orgfiveable.me For antihistamines, QSAR studies aim to identify the key physicochemical and structural features (descriptors) that determine their potency and receptor binding kinetics. nih.govnih.gov

Studies on large sets of H1-antihistamines have successfully generated predictive 3D-QSAR models, such as those using Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These models provide contour maps that visualize the regions around the molecule where certain properties are predicted to enhance or diminish activity. For instance, a CoMSIA model for a series of 129 H1-antihistamines demonstrated good internal and external predictability, making it a useful tool for designing new compounds. mdpi.com

Other QSAR analyses have focused on identifying the properties that govern the rates at which these drugs bind (kₒₙ) and unbind (kₒff) from the H1 receptor. These studies have found that different molecular properties control these two kinetic parameters. researchgate.net

Table 2: Key Molecular Descriptors in QSAR Models for H1-Antihistamines This table lists important descriptors identified in QSAR studies that correlate with the biological activity and binding kinetics of H1-receptor antagonists.

| Descriptor | Description | Correlates With | Reference |

| FASA_H | Water-accessible surface area of all hydrophobic atoms divided by the total water-accessible surface area. | Association rate constant (kₒₙ) | researchgate.net |

| vsurf_CW2 | A 3D molecular field descriptor related to the ratio of hydrophilic surface to total molecular surface. | Dissociation rate constant (kₒff) | researchgate.net |

| Topological Indices | Numerical descriptors of molecular topology (atom connectivity). | Overall biological activity | nih.gov |

| Steric Fields | 3D fields indicating where bulky groups are favored or disfavored for activity. | Receptor affinity | mdpi.com |

| Electrostatic Fields | 3D fields indicating where positive or negative charges are favored or disfavored for activity. | Receptor affinity | mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of ligand binding, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the molecule's flexibility and its interactions over time. MD simulations place the ligand-receptor complex in a simulated physiological environment (water, lipid bilayer) and calculate the trajectory of atoms over a period, typically nanoseconds to microseconds. nih.gov

For Desmethyl chlorpheniramine, MD simulations are used to:

Assess Binding Stability: Confirm that the binding pose predicted by docking is stable over time and represents a true energy minimum. nih.gov

Refine Interaction Maps: Observe the dynamic network of hydrogen bonds and hydrophobic contacts between the ligand and receptor, providing a more accurate picture of the binding event.

Analyze Conformational Changes: Study how the binding of the antagonist stabilizes an inactive conformation of the H1 receptor, which is the structural basis for its inverse agonist activity. mdpi.com

Evaluate Mutant Effects: Simulate the impact of receptor mutations (e.g., mutating Asp107) to computationally validate their importance and understand the resulting loss of binding affinity. nih.gov

Studies have used MD to confirm the stability of the H1R-antagonist complex and to build and refine reliable homology models of the receptor for further computational work. nih.govnih.gov

Virtual Screening and Pharmacophore Modeling for Target Identification

Pharmacophore modeling and virtual screening are powerful computational tools for discovering new molecules with a desired biological activity. A pharmacophore is an abstract 3D representation of the essential structural features a molecule must possess to bind to a specific target. ijmo.orgnih.gov

For H1-receptor antagonists, a well-established pharmacophore model includes:

Two hydrophobic/aromatic centers (corresponding to the chlorophenyl and pyridyl rings).

A positive ionizable feature (the aliphatic amine).

A hydrogen bond donor feature (the proton on the amine). ijmo.orgijmo.org

This model is defined by the spatial arrangement of these features, particularly the distance and geometry between the aromatic rings and the basic nitrogen, which must align with the interacting residues (like Asp107) in the H1R binding pocket. nih.govacs.org

Table 3: Common Pharmacophoric Features for H1-Receptor Antagonists This table outlines the essential 3D chemical features required for a molecule to effectively bind to the histamine H1 receptor.

| Pharmacophoric Feature | Corresponding Chemical Group | Key Interaction | Reference |

| Aromatic Ring 1 | p-Chlorophenyl group | Hydrophobic/π-π stacking | nih.govacs.org |

| Aromatic Ring 2 | Pyridyl group | Hydrophobic/π-π stacking | nih.govacs.org |

| Positive Ionizable (PI) | Protonated Aliphatic Amine | Ionic bond with Asp107 | nih.gov |

| Hydrogen Bond Donor (HBD) | Proton on the Amine | Hydrogen bond with Asp107 | ijmo.orgijmo.org |

| Hydrophobic (HY) | Aromatic rings and alkyl chain | van der Waals interactions | ijmo.orgijmo.org |

This pharmacophore model can then be used as a 3D query to perform a virtual screen on large databases containing millions of chemical compounds. frontiersin.orgresearchgate.net This process filters the library to identify other molecules that match the pharmacophore, and thus have a high probability of being active H1-antagonists. A related technique, scaffold-focused virtual screening , can identify compounds with a different core structure (scaffold) but with similar 3D features, aiding in the discovery of novel chemical classes of antihistamines. nih.gov

Future Research Directions and Methodological Enhancements

Development of Novel High-Throughput Analytical Platforms for Metabolite Profiling

The evolution of analytical techniques is paramount for detailed metabolite profiling. While existing methods like high-performance liquid chromatography (HPLC) have been extensively used for the analysis of chlorpheniramine (B86927) and its metabolites, the future lies in the development of high-throughput platforms that offer increased speed and sensitivity. ijrpr.comstudylib.netijpsr.com

High-throughput screening (HTS) can significantly accelerate drug discovery and metabolism studies. nih.gov The integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has already proven effective for the comprehensive profiling of drug metabolites. nih.gov Future research should focus on optimizing these methods for desmethyl chlorpheniramine fumarate (B1241708), aiming for injection cycles under 10 minutes to facilitate rapid screening. nih.gov The development of novel microextraction techniques, such as dispersive liquid-liquid microextraction (DLLME), offers an environmentally friendly and cost-effective approach for sample preparation from biological matrices like urine. researchgate.net

Table 1: Comparison of Analytical Methods for Chlorpheniramine and its Metabolites

| Method | Principle | Sample Matrix | Key Advantages | Reference |

| HPLC-DAD | High-Performance Liquid Chromatography with Diode Array Detection | Urine | Low consumption of toxic solvents, simplicity, low cost. | researchgate.net |

| Achiral-Chiral LC | Coupled Achiral-Chiral Liquid Chromatography with UV detection | Urine | Separate determination of enantiomers. | nih.gov |

| LC/MS | Liquid Chromatography/Mass Spectrometry | Plasma | High sensitivity for measuring enantiomer concentrations. | nih.gov |

| Chiral HPLC | High-Performance Liquid Chromatography on a Chiral Column with PDA detection | Pharmaceutical Formulations | Simple, rapid, and effective for enantiomeric separation. | dergipark.org.tr |

| UV Spectroscopy with Chemometrics | Ultraviolet Spectroscopy and Partial Least Squares Regression | --- | An alternative to standard chiral analysis procedures. | nih.govresearchgate.net |

Comprehensive Elucidation of Complete Metabolic Fate and Uncommon Biotransformation Pathways

While N-desmethylation is a known metabolic pathway for chlorpheniramine, leading to the formation of desmethyl chlorpheniramine, a complete picture of its metabolic fate is still required. nih.gov The primary site of metabolism is the liver, involving cytochrome P450 (CYP450) enzymes. studylib.netnih.gov Specifically, CYP2D6 plays a significant role in the metabolism of chlorpheniramine. nih.gov

Future research should aim to identify all metabolites, including potentially unidentified polar metabolites mentioned in past studies. nih.gov This involves exploring uncommon biotransformation pathways beyond simple demethylation. There is a possibility of an undetected active metabolite formed through a pathway not catalyzed by CYP2D6, which warrants further investigation. nih.gov The potential role of other CYP isoforms, such as CYP3A, in chlorpheniramine metabolism also requires more thorough evaluation. nih.gov

Advanced In Vitro-In Vivo Extrapolation (IVIVE) Modeling for Metabolic Prediction

In vitro to in vivo extrapolation (IVIVE) is a critical tool for predicting a drug's pharmacokinetic properties in humans from in vitro data. wikipedia.orgyoutube.com The reliability of these predictions can be enhanced by improving the models and the quality of the in vitro data used. nih.gov

Advanced IVIVE models should be developed to more accurately predict the metabolic clearance of desmethyl chlorpheniramine fumarate. nih.gov These models rely on data from in vitro systems, such as liver microsomes, and physiologically based pharmacokinetic (PBPK) models. wikipedia.orgnih.gov Establishing a strong in vitro/in vivo correlation (IVIVC) is essential, as has been demonstrated for chlorpheniramine extended-release formulations. nih.gov The development of IVIVE models for specific scenarios, such as predicting human milk-to-plasma drug concentration ratios, highlights the potential for tailored predictive tools. nih.gov

Integration of -Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding

A systems-level understanding of the effects and metabolism of this compound can be achieved through the integration of various -omics technologies. researchgate.netunimi.it Metabolomics and proteomics, in particular, can provide a comprehensive view of the molecular changes induced by the compound. nih.govnih.gov

By employing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qTOF-MS), researchers can identify a wide range of metabolites and proteins affected by the drug. nih.gov This "multi-omics" approach allows for the identification of entire pathways and networks that are perturbed, moving beyond the study of single molecular targets. nih.govnih.gov Such an approach has been successfully applied in understanding the mechanisms of various diseases and can be invaluable in elucidating the complete biological footprint of this compound. wustl.edu

Exploration of Stereoisomer-Specific Research Questions for this compound

Chlorpheniramine is a chiral compound, and its enantiomers exhibit stereoselective pharmacokinetics. nih.gov The more pharmacologically active (S)-(+)-enantiomer is cleared more slowly than the (R)-(−)-enantiomer. nih.gov This stereoselectivity is a crucial aspect of its pharmacology and metabolism.

Table 2: Chiral Separation Techniques for Chlorpheniramine and its Metabolites

| Technique | Stationary Phase | Mobile Phase | Detection | Key Finding | Reference |

| Achiral-Chiral Liquid Chromatography | Cyanopropyl column and chiral amylose (B160209) AD column | Not specified | UV | Successful separation and quantification of enantiomers in urine. | nih.gov |

| Chiral Chromatography with Mass Spectrometric Detection | β-cyclodextrin chiral stationary phase | Not specified | Mass Spectroscopy (MSD) | Measurement of enantiomer concentrations down to 125 pg/ml in plasma. | researchgate.net |

| Liquid Chromatography/Mass Spectrometry | β-cyclodextrin column (CYCLOBOND I) | 0.25% diethylamine (B46881) (pH 4.4) : acetonitrile (B52724) : methanol (B129727) (85 : 7.5 : 7.5) | Mass Spectrometry (MS) | Demonstrated stereoselective elimination and the role of CYP2D6. | nih.gov |

| Chiral HPLC | Chiralpak AD-H column | n-hexane-(propan-2-ol, IPA)-diethylamine (DEA) (97.5:2.5:0.025) | Photodiode Array (PDA) | Baseline separation of enantiomers was achieved. | dergipark.org.tr |

Q & A

Q. What are the key analytical methods for identifying and characterizing desmethyl chlorpheniramine fumarate in experimental settings?

To confirm the identity and purity of this compound, researchers should combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to verify the molecular structure, focusing on characteristic peaks for the fumarate counterion (δ 6.6–6.8 ppm for the alkene protons) and the chlorinated aromatic system .

- High-Performance Liquid Chromatography (HPLC) : Use USP methods for related compounds (e.g., chlorpheniramine maleate) as a reference, with C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm the exact mass (376.131 g/mol) using high-resolution MS (HRMS) to distinguish it from isobaric metabolites .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Reproducibility requires strict control of reaction conditions and purification steps:

- Synthetic Optimization : Use stoichiometric ratios of desmethyl chlorpheniramine and fumaric acid in anhydrous ethanol under reflux (70–80°C) for 4–6 hours .

- Purification : Crystallize the product using a mixed solvent system (e.g., ethanol:water 3:1) and validate purity via melting point (reported range: 148–152°C) and HPLC (>98% purity) .

- Batch Documentation : Record solvent grades, reaction temperatures, and crystallization times to minimize variability .

Q. What validated analytical approaches exist for quantifying this compound in biological matrices?

Validated methods include:

- Reverse-Phase HPLC : Use a mobile phase of acetonitrile:phosphate buffer (pH 3.0) (30:70 v/v) with a flow rate of 1.0 mL/min. Calibrate with spiked plasma samples (linear range: 0.1–50 µg/mL) .

- LC-MS/MS : Employ deuterated internal standards (e.g., d4-desmethyl chlorpheniramine) to correct for matrix effects in pharmacokinetic studies .

- Validation Parameters : Ensure specificity, accuracy (recovery ≥85%), and precision (RSD <15%) per ICH guidelines .

Advanced Research Questions

Q. How can pharmacokinetic modeling resolve contradictions in this compound’s tissue distribution data?

Discrepancies in reported tissue penetration (e.g., brain vs. plasma ratios) may stem from assay sensitivity or species differences. To address this:

- Compartmental Modeling : Fit data to a two-compartment model with first-order absorption (kₐ = 0.25 h⁻¹) and estimate volume of distribution (Vd = 2.1 L/kg) using nonlinear regression .

- In Vitro-In Vivo Correlation (IVIVC) : Compare dissolution profiles of sustained-release formulations with in vivo absorption data to validate bioavailability claims .

- Species-Specific Adjustments : Account for metabolic differences (e.g., CYP2D6 activity in rodents vs. humans) using allometric scaling .

Q. What mechanistic hypotheses explain this compound’s off-target receptor interactions?

While primarily an H1 antagonist, off-target effects (e.g., muscarinic receptor binding) may arise from:

- Structural Mimicry : The pyridinyl group’s resemblance to acetylcholine’s quaternary ammonium moiety. Test via competitive binding assays (IC₅₀ for mAChR ≥10 µM) .

- Metabolite Activity : Investigate the role of N-oxide metabolites using CYP450 inhibition assays (e.g., ketoconazole for CYP3A4) .

- Computational Docking : Perform molecular dynamics simulations to identify potential binding pockets in non-histamine receptors .

Q. How can formulation strategies mitigate this compound’s instability in aqueous solutions?

Instability due to hydrolysis or oxidation can be addressed via:

- Lyophilization : Prepare freeze-dried powders with cryoprotectants (e.g., trehalose) to enhance shelf-life .

- Matrix Tablets : Use hydroxypropyl methylcellulose (HPMC) to control release kinetics (t₅₀% = 6.2 h) and reduce pH-dependent degradation .

- Antioxidant Additives : Incorporate ascorbic acid (0.1% w/w) to prevent oxidative degradation during storage .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound’s hepatic clearance?

Contradictory clearance values (e.g., 0.8 vs. 1.2 L/h/kg) may reflect methodological differences:

- Meta-Analysis : Pool data from preclinical studies (n ≥5) and stratify by assay type (e.g., microsomal vs. hepatocyte models) .

- CYP Inhibition Studies : Clarify metabolic pathways using isoform-specific inhibitors (e.g., quinidine for CYP2D6) .

- Cross-Species Validation : Compare humanized liver mouse models with human hepatocyte data to resolve interspecies variability .

Q. What strategies validate the specificity of this compound’s immunoassays?

Cross-reactivity with metabolites (e.g., desmethyl-N-oxide) can skew results. Mitigate via:

- Antibody Epitope Mapping : Use surface plasmon resonance (SPR) to confirm antibody binding to the chlorinated phenyl group .

- Cross-Validation : Compare ELISA results with LC-MS/MS data for 20+ samples to calculate concordance (R² ≥0.95) .

- Interference Testing : Spike samples with structurally related compounds (e.g., chlorpheniramine) to assess false-positive rates .

Emerging Research Directions

Q. How can metabolomics identify novel biomarkers for this compound’s efficacy?

Untargeted metabolomics (e.g., UPLC-QTOF-MS) can reveal:

- Histamine Pathway Modulation : Quantify changes in histamine, methylimidazole acetic acid, and prostaglandin D₂ in plasma .

- Microbiome Interactions : Correlate gut microbiota shifts (e.g., Lactobacillus abundance) with drug metabolism rates .

- Dose-Response Biomarkers : Identify dose-dependent changes in urinary arachidonic acid metabolites via multivariate analysis .

Q. What in silico tools optimize this compound’s pharmacokinetic profile?

Computational approaches include:

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption in virtual populations with varying CYP2D6 phenotypes .

- QSAR Models : Predict metabolite toxicity using descriptors like polar surface area and logP .

- Machine Learning : Train algorithms on historical ADME data to prioritize analogs with improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.